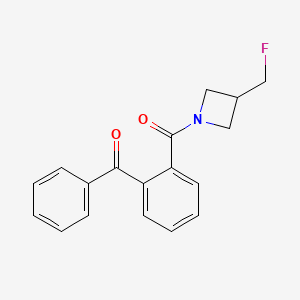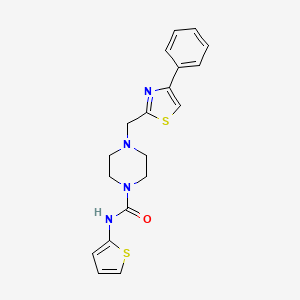![molecular formula C27H28N4O4S2 B2426775 N-(2-(4-(4-metoxibenzo[d]tiazol-2-il)piperazina-1-carbonil)fenil)-4-metilbencenosulfonamida CAS No. 922802-10-6](/img/structure/B2426775.png)
N-(2-(4-(4-metoxibenzo[d]tiazol-2-il)piperazina-1-carbonil)fenil)-4-metilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H28N4O4S2 and its molecular weight is 536.67. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados del tiazol, como el compuesto en cuestión, se ha encontrado que exhiben actividad antioxidante . Esto los hace potencialmente útiles en la lucha contra el estrés oxidativo, que está implicado en varias enfermedades, incluidos el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Actividad analgésica
También se ha informado que los compuestos de tiazol tienen propiedades analgésicas (alivian el dolor) . Esto podría hacerlos valiosos en el desarrollo de nuevos medicamentos para el manejo del dolor.
Actividad antiinflamatoria
Se ha documentado la actividad antiinflamatoria de los derivados del tiazol . Podrían usarse en el tratamiento de afecciones caracterizadas por inflamación, como la artritis y las enfermedades autoinmunitarias.
Actividad antimicrobiana
Se ha encontrado que los compuestos de tiazol poseen propiedades antimicrobianas, lo que los convierte en posibles candidatos para el desarrollo de nuevos medicamentos antimicrobianos .
Actividad antifúngica
Además de su actividad antimicrobiana, los derivados del tiazol han demostrado propiedades antifúngicas . Esto podría ser particularmente útil en el tratamiento de infecciones fúngicas, que son un problema común en individuos inmunocomprometidos.
Actividad antiviral
Los compuestos de tiazol han mostrado actividad antiviral . Podrían usarse potencialmente en el desarrollo de nuevos medicamentos antivirales, particularmente porque la resistencia a los medicamentos antivirales existentes sigue siendo un importante desafío para la salud mundial.
Actividad diurética
Se ha encontrado que los derivados del tiazol tienen efectos diuréticos . Esto podría hacerlos útiles en el tratamiento de afecciones como la hipertensión y la insuficiencia cardíaca, donde reducir la acumulación de líquido es beneficioso.
Actividad antitumoral o citotóxica
Los compuestos de tiazol han demostrado actividad antitumoral o citotóxica . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos contra el cáncer.
Mecanismo De Acción
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a leftward shift of the agonist concentration-response curve .
Biochemical Pathways
The activation of M4 receptors by this compound can affect various biochemical pathways. One key pathway is the neurotransmitter acetylcholine pathway . By enhancing the response of M4 receptors to acetylcholine, this compound can modulate the release of other neurotransmitters and influence neuronal excitability .
Pharmacokinetics
The compound exhibits excellent in vivo pharmacokinetic properties. It has a low intravenous clearance rate (11.6 mL/min/kg) and excellent brain exposure . These properties suggest that the compound has good bioavailability and can effectively reach its target site in the brain .
Result of Action
The activation of M4 receptors by this compound can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and potentially impact behaviors associated with the cholinergic system .
Análisis Bioquímico
Biochemical Properties
The compound N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide has been evaluated for its anti-inflammatory activity . It has shown significant inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response . The compound interacts with these enzymes, leading to a decrease in their activity and thus reducing inflammation .
Cellular Effects
N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide influences cell function by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, leading to a reduction in inflammation .
Molecular Mechanism
The molecular mechanism of action of N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide involves binding interactions with COX-1 and COX-2 enzymes . The compound acts as an inhibitor, reducing the activity of these enzymes and leading to changes in gene expression related to inflammation .
Temporal Effects in Laboratory Settings
Its ability to inhibit COX-1 and COX-2 suggests potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with COX-1 and COX-2 enzymes suggests it may influence pathways related to inflammation .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S2/c1-18-8-11-20(12-9-18)37(33,34)29-22-7-5-4-6-21(22)26(32)30-14-16-31(17-15-30)27-28-24-23(35-3)13-10-19(2)25(24)36-27/h4-13,29H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMECHMPSLNPFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2426692.png)

![Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate](/img/structure/B2426694.png)
![N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE](/img/structure/B2426695.png)
![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2426703.png)
![N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2426704.png)



![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2426711.png)



![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2426715.png)
